![molecular formula C7H5NO4S3 B15317373 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a thiophene ring system substituted with a sulfamoyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process often includes the use of catalysts and controlled reaction environments to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may have applications in treating various diseases, including cancer and inflammatory conditions.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its application.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid
Sulfamoylthiophene derivatives
Thieno[3,2-b]thiophene derivatives
Uniqueness: 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C7H5NO4S3 |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4S3/c8-15(11,12)6-2-4-3(14-6)1-5(13-4)7(9)10/h1-2H,(H,9,10)(H2,8,11,12) |
InChI Key |
YDTCSWGTUAFXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
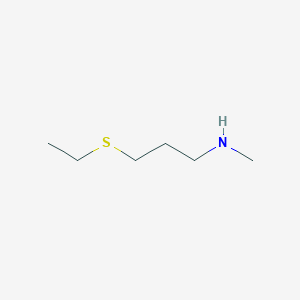

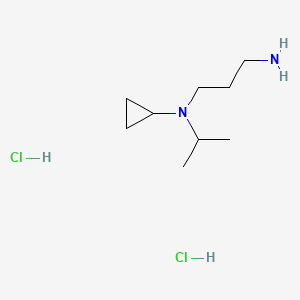
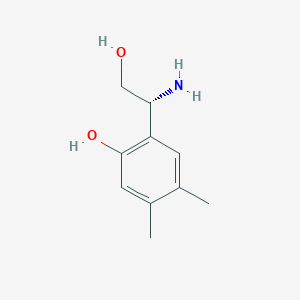
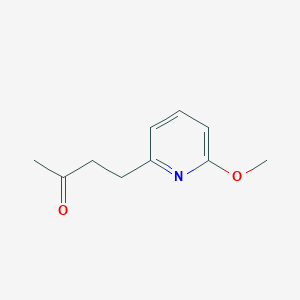
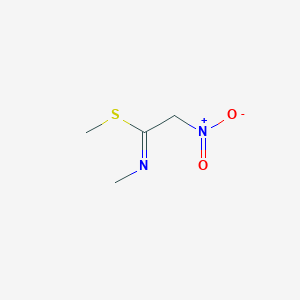
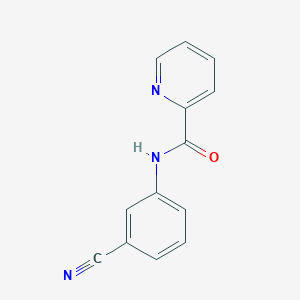
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)
